molecular formula C5H4N4S B3265771 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione CAS No. 40995-62-8

1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione

Cat. No.: B3265771
CAS No.: 40995-62-8
M. Wt: 152.18 g/mol
InChI Key: OWYRZSMERWTGMQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure. These "heteroatoms," most commonly nitrogen, oxygen, and sulfur, bestow unique chemical and physical properties upon the cyclic framework. Their significance in chemical sciences, particularly in medicinal chemistry, is immense. The presence of heteroatoms can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical factors in how a drug interacts with biological targets. A vast number of approved drugs and biologically active compounds feature heterocyclic cores, highlighting their importance in the development of new therapeutic agents.

Overview of Pyrazolo[3,4-d]pyridazine Core Structures in Research

The pyrazolo[3,4-d]pyridazine core is a fused bicyclic heterocyclic system, comprising a pyrazole (B372694) ring fused to a pyridazine (B1198779) ring. This scaffold has attracted considerable attention from researchers due to its diverse range of biological activities. The arrangement of nitrogen atoms in this fused system provides multiple sites for substitution and modification, allowing for the creation of large libraries of compounds for biological screening.

Derivatives of the pyrazolo[3,4-d]pyridazine nucleus have been investigated for a variety of therapeutic applications. For instance, certain pyrazolo[3,4-d]pyridazinone analogs have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), suggesting potential as peripheral vasodilator agents. nih.gov The structural similarity of the pyrazolo[3,4-d]pyridazine core to naturally occurring purines also makes it a compelling target for the design of enzyme inhibitors and receptor antagonists.

Specific Focus: The 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione Scaffold

Within the broader family of pyrazolo[3,4-d]pyridazines, the this compound scaffold is characterized by the presence of a thione group (C=S) at the 4-position of the pyridazine ring. The replacement of the more common carbonyl (C=O) group with a thiocarbonyl group can significantly alter the electronic properties and biological activity of the molecule.

The synthesis of such thione derivatives can often be achieved from their corresponding ketone (one) analogs. A general method for this transformation involves the use of thionating agents like phosphorus pentasulfide (P₂S₅) in a suitable solvent such as pyridine (B92270). For example, the synthesis of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, a related pyrimidine (B1678525) analog, was accomplished by refluxing the corresponding pyrimidin-4-one with phosphorus pentasulfide in pyridine. nih.gov This suggests a viable synthetic route for accessing the target this compound from its pyridazinone precursor.

The structural features of these thione derivatives are of significant interest. X-ray crystallographic studies of the related 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione revealed that the pyrazolo[3,4-d]pyrimidine ring system is nearly planar. nih.gov It is reasonable to expect that the this compound scaffold would exhibit a similar planarity, which can be an important factor in its interaction with biological macromolecules.

While extensive research has been conducted on the broader class of pyrazolo[3,4-d]pyridazines, the specific focus on the this compound scaffold remains a more specialized area of investigation. Further research into the synthesis, chemical properties, and biological potential of this particular heterocyclic system is warranted to fully elucidate its unique characteristics and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyridazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYRZSMERWTGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=S)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione and Its Analogues

Retrosynthetic Analysis of the Pyrazolo[3,4-d]pyridazine-4-thione Ring System

A logical retrosynthetic analysis of the 1,5-dihydropyrazolo[3,4-d]pyridazine-4-thione scaffold reveals several viable synthetic disconnections. The core structure can be dissected in two primary ways, leading to either pyrazole-based or pyridazine-based precursors.

Disconnection Strategy A: Pyrazole (B372694) Precursor Approach

This strategy involves the initial formation of the pyrazole ring, followed by the annulation of the pyridazine (B1198779) ring. A key disconnection can be made across the N1-C7a and C4-N5 bonds of the pyridazine ring. This leads back to a 5-aminopyrazole-4-carbonitrile derivative. This intermediate is a versatile and widely used building block in heterocyclic synthesis. The cyano and amino groups are suitably positioned for a cyclization reaction with a one-carbon synthon to form the pyridazine ring. The thione functionality can be introduced either during the cyclization step (e.g., using thiourea) or by thionation of an intermediate pyrazolo[3,4-d]pyridazin-4-one.

Disconnection Strategy B: Pyridazine Precursor Approach

Alternatively, the pyrazole ring can be constructed onto a pre-existing pyridazine scaffold. Disconnecting the N1-N2 and N2-C3 bonds of the pyrazole ring points towards a substituted pyridazine precursor containing vicinal functional groups that can react with a hydrazine (B178648) equivalent. For instance, a pyridazine bearing a cyano group and a leaving group (like a thione) at adjacent positions can undergo cyclization with hydrazine to form the fused pyrazole ring.

These two primary retrosynthetic pathways form the basis for the classical condensation and cyclization approaches discussed in the following section.

Classical Condensation and Cyclization Approaches

Classical synthetic methods remain the cornerstone for the construction of the pyrazolo[3,4-d]pyridazine-4-thione core. These strategies typically involve the stepwise formation of the bicyclic system through condensation and cyclization reactions of appropriately functionalized precursors.

Reactions Involving Pyrazole and Pyridazine Precursors

The synthesis of the target scaffold can be approached from either a pyrazole or a pyridazine starting material, as suggested by the retrosynthetic analysis.

From Pyrazole Precursors:

A prevalent method commences with 5-aminopyrazole-4-carbonitrile derivatives. These intermediates are readily synthesized from the reaction of hydrazines with β-ketonitriles or their derivatives. The cyclization to form the fused pyridazine ring can be achieved in several ways:

Reaction with Formamide (B127407): Heating a 5-aminopyrazole-4-carbonitrile with formamide leads to the formation of the corresponding pyrazolo[3,4-d]pyridazin-4-one.

Thionation of the Oxo-analogue: The resulting pyrazolo[3,4-d]pyridazin-4-one can then be converted to the desired this compound. This thionation is a common and effective method, typically carried out by heating the pyridazinone with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a high-boiling solvent like pyridine (B92270) or toluene.

PrecursorReagentProductReference
5-Aminopyrazole-4-carbonitrile1. Formamide, heat 2. P₄S₁₀ or Lawesson's ReagentThis compoundInferred from general synthesis
Pyrazolo[3,4-d]pyridazin-4-oneP₄S₁₀ / PyridineThis compound researchgate.net

From Pyridazine Precursors:

An alternative approach begins with a suitably substituted pyridazine ring. For example, the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate (B1144303) has been reported to yield the corresponding 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. cu.edu.eg A similar strategy can be envisioned for the synthesis of the [3,4-d] isomer, where a pyridazine with adjacent cyano and thione functionalities reacts with hydrazine to annulate the pyrazole ring.

PrecursorReagentProductReference
4-Cyano-pyridazine-3(2H)-thione derivativeHydrazine HydrateThis compound derivative cu.edu.eg

Synthesis via Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. While the direct synthesis of this compound via an MCR has not been extensively reported, MCRs are widely used to construct related pyrazole and fused pyrazole systems. rsc.orgnih.govrsc.org

For instance, three-component reactions of β-ketoamides, phenylglyoxal, and 5-aminopyrazoles are known to produce pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. Another example is the microwave-assisted three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.gov These examples highlight the potential for developing a novel MCR for the direct assembly of the pyrazolo[3,4-d]pyridazine-4-thione scaffold, likely from a 5-aminopyrazole precursor, a one-carbon synthon, and a source of sulfur.

Modern Synthetic Strategies

In addition to classical methods, modern synthetic organic chemistry offers powerful tools for the construction and functionalization of heterocyclic scaffolds, with a growing emphasis on sustainability and efficiency.

Transition Metal-Catalyzed Coupling Reactions for Scaffold Construction

While the direct construction of the pyrazolo[3,4-d]pyridazine core via transition metal-catalyzed reactions is not a common approach, these methods are invaluable for the diversification and functionalization of the pre-formed heterocyclic system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, have been successfully employed on related pyrazolopyridine scaffolds.

These reactions allow for the introduction of a wide range of substituents (aryl, heteroaryl, amino, etc.) at specific positions of the ring system, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, a halogenated pyrazolo[3,4-d]pyridazine can be used as a handle for introducing various groups through these coupling reactions, leading to a library of analogues for biological screening.

Reaction TypeCatalystReactantsProduct TypeReference
Suzuki-MiyauraPd catalystHalogenated pyrazolopyridazine, boronic acid/esterAryl/heteroaryl substituted pyrazolopyridazine
Buchwald-HartwigPd catalystHalogenated pyrazolopyridazine, amineAmino-substituted pyrazolopyridazine
NegishiPd or Ni catalystHalogenated pyrazolopyridazine, organozinc reagentAlkyl/aryl substituted pyrazolopyridazine

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. For the synthesis of pyrazolo[3,4-d]pyridazine derivatives and related systems, several green approaches have been explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. The synthesis of pyrazolo[3,4-d]pyridazine derivatives has been shown to be amenable to microwave assistance. researchgate.net This technique can be applied to the classical cyclization steps, significantly reducing the time required for the formation of the heterocyclic core.

Use of Greener Solvents and Catalysts:

The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. For the synthesis of related pyrazolo[3,4-d]pyrimidines, solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) have been successfully used. rsc.org Furthermore, the use of solid-supported catalysts or reusable catalysts can simplify product purification and reduce waste. For instance, Mg-Al hydrotalcite has been used as an efficient and reusable catalyst for the microwave-assisted synthesis of pyrazole derivatives. researchgate.net These green methodologies, while demonstrated for closely related structures, hold significant promise for the sustainable synthesis of this compound.

Green ApproachAdvantageApplication to Pyrazolo[3,4-d]pyridazinesReference
Microwave IrradiationFaster reaction rates, higher yields, cleaner productsSynthesis of pyrazolo[3,4-d]pyridazine derivatives researchgate.net
Green Solvents (e.g., PEG, glycerol)Reduced toxicity and environmental impactSynthesis of related pyrazolo[3,4-d]pyrimidines rsc.org
Heterogeneous CatalysisEasy catalyst separation and recycling, reduced wasteSynthesis of pyrazole derivatives using Mg-Al hydrotalcite researchgate.net

Flow Chemistry Techniques in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch methods, such as enhanced safety, improved reaction control, and scalability. nih.govmit.edu While specific literature detailing the flow synthesis of this compound is not yet prominent, the extensive application of these techniques to analogous pyrazole-based fused systems provides a strong blueprint for future development.

Flow synthesis is particularly advantageous for handling hazardous intermediates that are often involved in heterocycle formation. For instance, multi-step telescoped flow processes have been developed for the conversion of anilines into pyrazole products, which involves the in-situ generation and consumption of diazonium salts, thereby minimizing the risks associated with their accumulation. nih.gov Such a strategy could be envisioned for the synthesis of pyrazolo[3,4-d]pyridazine precursors. Researchers have successfully employed a four-step continuous flow setup that includes diazotization, reduction, hydrolysis, and cyclo-condensation to produce a variety of pyrazole derivatives. nih.gov

Moreover, hybrid microwave-flow approaches have been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of combining different technologies to accelerate and control these reactions. mdpi.com A key benefit of flow systems is the precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govresearchgate.net For example, a two-step continuous-flow synthesis of substituted pyrazoles proceeds via vinylidene keto ester intermediates, where the choice of solvent was critical in achieving excellent yields and regioselectivities. researchgate.net

The table below summarizes representative flow chemistry applications in the synthesis of related pyrazole cores, illustrating the potential for adaptation to the pyrazolo[3,4-d]pyridazine system.

Scaffold Flow Reaction Type Key Advantages Reference
PyrazolesFour-step telescoped synthesis from anilinesSafe handling of diazonium intermediates; scalability nih.gov
Pyrazoles[3+2] Cycloaddition of diazoalkanesEnables use of unstable reagents at high temperatures mit.edu
Pyrazolo[3,4-b]pyridinesMicrowave-flow hybrid thermal cyclizationRapid heating and high-pressure conditions achieved mdpi.com
PyrazolesSequential alkyne homocoupling and hydroaminationAvoids isolation of intermediates rsc.org

These examples underscore the robustness of flow chemistry in constructing complex heterocyclic frameworks. The principles of precise reaction control, safe handling of reactive species, and process intensification are directly applicable to the development of novel, efficient synthetic routes for this compound and its derivatives.

Regioselectivity and Stereoselectivity in Synthetic Pathways

In the synthesis of substituted pyrazolo[3,4-d]pyridazine scaffolds, controlling regioselectivity is crucial as it dictates the final arrangement of substituents on the bicyclic core, which in turn influences the molecule's biological activity. Stereoselectivity typically becomes a consideration when chiral centers are introduced on substituents attached to the core, rather than in the formation of the aromatic ring system itself.

The primary challenge in regioselectivity arises when unsymmetrical precursors are used in the cyclization steps. For the closely related pyrazolo[3,4-b]pyridines, the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers. mdpi.com The outcome is often governed by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound; the more electrophilic carbonyl is preferentially attacked by the amino group of the pyrazole, directing the orientation of the newly formed pyridine ring. mdpi.com

A significant aspect of regioselectivity for this compound involves its tautomerism and subsequent reactions, such as alkylation. The thione (VIIIa) exists in equilibrium with its thiol tautomer. Alkylation reactions can therefore occur at either a nitrogen atom of the pyrazole or pyridazine ring (N-alkylation) or the sulfur atom (S-alkylation), leading to distinct regioisomers. Studies on the alkylation of pyrazolopyridazinethiones have shown that the reaction pathway can be directed by the choice of reagents and conditions. For example, the reaction of a pyrazolopyridazinethione with bromoacetophenone can yield an S-alkylated product (XIII), whereas reactions with other alkylating agents might favor N-alkylation. researchgate.net

Precursor/Reactant Reaction Regiochemical Outcome Controlling Factors Reference
Asymmetric 1,3-Dicarbonyl + 5-AminopyrazoleCyclocondensationFormation of isomeric pyrazolo[3,4-b]pyridinesRelative electrophilicity of carbonyl groups mdpi.com
Pyrazolopyridazinethione (VIIIa) + Bromoacetophenone (Xb)AlkylationPreferential S-alkylation to form product (XIII)Nature of the electrophile and reaction conditions researchgate.net
Asymmetrically Substituted Pyrazoles + AlkynesMichael AdditionHigh regioselectivity for N1-vinylationCoordination guidance by catalyst (e.g., Ag+) nih.gov

These findings highlight that a thorough understanding of electronic effects, steric hindrance, and reaction conditions is essential for achieving the desired regiochemical outcome in the synthesis and derivatization of the this compound scaffold.

Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization and derivatization of the this compound scaffold are critical for exploring its structure-activity relationships (SAR) in drug discovery. The heterocyclic core possesses multiple sites amenable to modification, allowing for the systematic introduction of diverse chemical moieties. Strategies often focus on N-alkylation, S-alkylation, and carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions.

Alkylation is a primary method for derivatizing the scaffold. As noted previously, the thione/thiol tautomerism allows for selective alkylation. The reaction of pyrazolopyridazinethione VIIIa with dimethyl sulfate (B86663) has been shown to produce N-methylated pyrazolopyridazines VIIa, while reaction with other reagents can lead to S-alkylation, yielding methylsulfanyl derivatives like compound XII. researchgate.netresearchgate.net This differential reactivity provides a direct route to two distinct classes of derivatives from a common precursor.

Building on this, the pyrazolo[3,4-d]pyrimidine scaffold, a close isostere, has been extensively functionalized. Starting from a pyrazolo[3,4-d]pyrimidin-4-ol, various alkylating agents such as methyl iodide and propargyl bromide have been used to introduce diverse groups at position 1 of the core. nih.gov Similar strategies are directly applicable to the pyrazolo[3,4-d]pyridazine system.

Modern cross-coupling reactions offer powerful tools for more complex functionalization. The concept of "vectorial functionalisation," demonstrated on the related pyrazolo[3,4-c]pyridine scaffold, provides a template for systematically modifying the pyrazolo[3,4-d]pyridazine core. rsc.org This involves the selective, stepwise modification of different positions on the ring system. For example, halogenated intermediates can be used in Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents at specific carbon atoms. rsc.org Similarly, selective metalation followed by reaction with an electrophile allows for functionalization at otherwise unreactive C-H positions. rsc.org

The following table outlines key functionalization strategies applicable to the pyrazolo[3,4-d]pyridazine scaffold, based on studies of the thione itself and its close analogues.

Position Reaction Type Reagents/Catalysts Resulting Functional Group Reference
N1 / N5N-AlkylationDimethyl sulfate, Alkyl halidesN-Alkyl, N-Methyl researchgate.netnih.gov
S4S-AlkylationBromoacetophenone, Alkyl halidesS-Alkyl, S-Acylmethyl researchgate.net
C-positions (via halogenated intermediate)Suzuki-Miyaura CouplingPd catalyst, boronic acidsAryl, Heteroaryl rsc.org
C-positions (via halogenated intermediate)Buchwald-Hartwig AminationPd catalyst, aminesAmino, N-Aryl rsc.org
C-positionsDirected MetalationTMPMgCl·LiCl, then electrophileVarious (e.g., Alkyl, Silyl) rsc.org

These derivatization strategies enable the creation of large libraries of compounds based on the this compound core, facilitating the exploration of its chemical space for various applications.

Elucidation of Chemical Transformations and Reactivity of 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione

Nucleophilic and Electrophilic Reactivity of the Pyrazolo[3,4-d]pyridazine-4-thione Core

The reactivity of the pyrazolo[3,4-d]pyridazine-4-thione nucleus is governed by the electronic characteristics of its constituent pyrazole (B372694) and pyridazine (B1198779) rings. The pyridazine ring is inherently electron-deficient, which makes the ring carbons susceptible to nucleophilic attack. researchgate.netwur.nl Conversely, the pyrazole ring is comparatively more electron-rich, allowing for electrophilic substitution reactions. rsc.org

The primary sites of reactivity are the exocyclic thione group and the nitrogen atoms of the pyrazole ring. The sulfur atom of the thione is a soft nucleophile and is readily alkylated by electrophiles. This S-alkylation is a characteristic reaction of pyridazinethiones, yielding stable thioether derivatives. nih.gov For instance, pyrazolo[3,4-d]pyridazin-7-ones, the oxo-analogs of the target compound, have been subjected to sulfurization followed by alkylation to yield methylsulfanyl derivatives. researchgate.net The nitrogen atoms within the dihydropyrazolo moiety are also nucleophilic and can undergo N-alkylation, with the potential for regioselectivity between N- and S-alkylation being dependent on the reaction conditions. researchgate.netresearchgate.net

Electrophilic substitution on the fused ring system is expected to occur preferentially on the pyrazole ring. In studies of the isomeric pyrazolo[3,4-c]pyridines, the ring system was found to readily undergo electrophilic substitution at the 3-position. rsc.org The electron-deficient nature of the pyridazine ring generally makes it resistant to electrophilic attack. researchgate.net

Interactive Data Table: Reactivity Sites of the Pyrazolo[3,4-d]pyridazine-4-thione Core
SiteType of ReactivityTypical ReactionsReference
Thione Sulfur (S)NucleophilicS-alkylation with alkyl halides, Michael addition nih.govresearchgate.net
Pyrazole Nitrogens (N1, N2)NucleophilicN-alkylation, N-acylation researchgate.net
C3 (Pyrazole Ring)Site of Electrophilic AttackHalogenation, Nitration rsc.org
Pyridazine Ring CarbonsSite of Nucleophilic AttackNucleophilic aromatic substitution (if leaving group is present) researchgate.netwur.nl

Tautomerism and Isomerization Studies

The structure of 1,5-dihydropyrazolo[3,4-d]pyridazine-4-thione is subject to two primary forms of tautomerism: thione-thiol tautomerism involving the C=S group and prototropic tautomerism within the pyrazole ring.

This compound can exist in a dynamic equilibrium between the thione form (this compound) and the thiol form (1H-Pyrazolo[3,4-d]pyridazine-4-thiol). This phenomenon is common among heterocyclic thiones. jocpr.comscispace.com Computational and spectroscopic studies on analogous systems, such as 1,2,4-triazole-3-thiones, have shown that the thione tautomer is generally the most stable form in the gas phase and solid state. nih.gov The predominance of the thione form in the solid state is often confirmed by the absence of a characteristic S-H stretching band (2500-2650 cm⁻¹) in the infrared spectrum. ekb.eg

In solution, the position of the equilibrium is influenced by factors such as solvent polarity. The two tautomers can often be distinguished using UV-visible spectroscopy, as thione forms typically exhibit an absorption maximum between 300 and 400 nm, while the corresponding thiol forms absorb at wavelengths below 300 nm. researchgate.net For the related 6-(2-pyrrolyl)pyridazin-3-thione, the thione form is predominant, although the equilibrium is shifted more toward the thiol structure compared to the unsubstituted parent pyridazinethione, indicating that substituent effects can play a significant role. researchgate.net

Prototropic tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in an equilibrium between the 1,5-dihydro (commonly designated as 1H) and the 2,5-dihydro (2H) tautomers. For the structurally related pyrazolo[3,4-b]pyridine system, theoretical calculations have demonstrated that the 1H-tautomer is substantially more stable than the 2H-tautomer. nih.gov This suggests that for this compound, the proton is most likely to reside on the N1 position, making the 1,5-dihydro form the major prototropic tautomer. Studies on pyrazolones, the oxygen analogs, also show a strong dependence of the dominant tautomeric form on the physical state (solid vs. solution) and the nature of the solvent. mdpi.com

Interactive Data Table: Tautomeric Forms
Tautomerism TypeTautomeric FormsPredominant FormSupporting Evidence/AnalogyReference
Thione-ThiolThione (C=S) vs. Thiol (C-SH)Thione form, especially in solid state.IR, UV-Vis spectroscopy and computational studies on related heterocycles. nih.govekb.egresearchgate.net
Prototropic1,5-Dihydro (1H) vs. 2,5-Dihydro (2H)1,5-Dihydro (1H) form.Computational stability studies on pyrazolo[3,4-b]pyridines. nih.gov

Ring-Opening and Rearrangement Reactions

While ring-opening and rearrangement reactions have not been extensively documented for the this compound core itself, studies on related heterocyclic systems suggest potential pathways. The pyrazole ring, under certain conditions, can be susceptible to cleavage. For example, pyrazoline rings have been observed to undergo unexpected ring-opening upon reaction with activated alkynes. rsc.org Furthermore, in the synthesis of more complex fused systems like pyrazolo[3,4-b]quinolines, a pyrazolone (B3327878) ring can act as an intermediate that opens and subsequently re-closes to form the final product. mdpi.com

Nucleophilic attack on the pyridazine ring can also lead to ring transformations. The SN(ANRORC) mechanism, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure, is a known transformation pathway for pyridazine and other azine systems under the action of strong nucleophiles like amide ions. wur.nl This mechanism involves the formation of a ring-opened intermediate, which then re-cyclizes to yield a substituted or rearranged product. It is plausible that the pyridazine portion of the target scaffold could undergo such transformations under forcing nucleophilic conditions.

Covalent Modifications and Adduct Formation

The pyrazolo[3,4-d]pyridazine scaffold is a key structural motif in the design of covalent inhibitors for therapeutic targets. The closely related pyrazolo[3,4-d]pyridazinone core has been successfully utilized to develop potent and selective covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.netacs.org In these inhibitors, the pyrazolopyridazinone acts as a high-affinity scaffold that positions a reactive "warhead" (such as an acrylamide (B121943) group) to form an irreversible covalent bond with a specific cysteine residue in the target protein. researchgate.net

The thione group in this compound offers a direct handle for covalent modifications and adduct formation. As previously mentioned, the nucleophilic sulfur atom readily reacts with electrophiles to form stable thioether adducts. researchgate.net This reaction has been used to build larger molecular structures; for example, the reaction of a pyridazinethione with chloroacetic acid serves as a key step in the synthesis of fused pyridazino[3,4-b] researchgate.netnih.govthiazine systems. nih.gov This reactivity highlights the utility of the thione group as a platform for introducing a wide variety of functional groups through stable covalent linkages.

Computational and Theoretical Investigations of 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. Such studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the title compound, have been performed to understand their geometry and electronic properties. For instance, DFT calculations using the B3LYP hybrid functional with a 6–311++G(d,p) basis set have been successfully used to model the geometrical parameters of related compounds. nih.gov

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For analogous heterocyclic systems, the HOMO is often localized over the more electron-rich portions of the molecule, such as the sulfur atom and parts of the pyrazole (B372694) ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, like the pyridazine (B1198779) ring, suggesting these are favorable sites for nucleophilic attack. nih.gov The specific energy values for HOMO, LUMO, and the energy gap for 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione would require specific DFT calculations, but the general principles from related compounds can be extrapolated.

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Heterocyclic Compounds

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazolo[3,4-d]pyrimidine derivatives-6.2 to -6.8-1.5 to -2.53.7 to 5.3
Thiazolo[5,4-b]pyridine derivatives-5.9 to -6.5-1.8 to -2.73.4 to 4.7
Pyrazolo[1,5-a] researchgate.netresearchgate.netmdpi.comtriazine derivatives-6.5 to -7.1-1.2 to -2.04.5 to 5.9

Note: The data in this table is illustrative and represents typical ranges found for the specified classes of compounds in the literature. Actual values for this compound would require specific calculation.

Electrostatic Potential Surfaces (ESP)

Electrostatic potential surfaces (ESP) are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netbhu.ac.in

In molecules analogous to this compound, the negative electrostatic potential is generally concentrated around the electronegative atoms, such as the nitrogen atoms of the pyridazine ring and the sulfur atom of the thione group. These regions represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms attached to the nitrogen atoms of the dihydropyrazolo ring typically exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These methods are widely used in drug discovery to understand the potential interactions of compounds with biological targets.

Ligand-Protein Interaction Studies

Molecular docking studies on various pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyridazine derivatives have revealed their potential to interact with a range of protein targets, often through a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.govnih.gov For instance, in studies of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents, docking simulations have shown that the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings, as well as the carbonyl or thione group, can act as hydrogen bond acceptors. nih.govnih.gov The fused ring system itself can participate in hydrophobic interactions with nonpolar amino acid residues in the protein's active site.

Table 2: Common Interacting Residues and Interaction Types for Pyrazolo Fused Heterocycles in Protein Active Sites

Protein Target (Example)Common Interacting Amino Acid ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)Leucine, Valine, Alanine, PhenylalanineHydrophobic
Lysine, Aspartic Acid, GlutamineHydrogen Bonding
Dihydrofolate Reductase (DHFR)Serine, Threonine, TyrosineHydrogen Bonding
Isoleucine, Leucine, ProlineHydrophobic
Phosphodiesterase-5 (PDE5)Glutamine, Tyrosine, SerineHydrogen Bonding
Valine, Leucine, PhenylalanineHydrophobic

Note: This table provides examples of interacting residues for related compound classes and is not specific to this compound.

Prediction of Reactivity and Reaction Pathways

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of this compound. The presence of multiple nitrogen atoms and a thione group suggests a rich and varied reactivity. The pyrazolo[3,4-d]pyridazine scaffold has several active sites, making it a versatile precursor for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

Based on FMO and ESP analyses of similar compounds, the nitrogen atoms of the pyridazine ring and the exocyclic sulfur atom are expected to be the primary nucleophilic centers, readily reacting with electrophiles. The N-H protons of the dihydropyrazolo ring are acidic and can be deprotonated by a base, allowing for subsequent reactions at the nitrogen atoms. The carbon atoms of the heterocyclic rings can also participate in reactions, though they are generally less reactive than the heteroatoms. The specific reaction pathways would depend on the nature of the reactants and the reaction conditions. For example, alkylation could occur at the nitrogen or sulfur atoms, while oxidation could potentially convert the thione to a sulfoxide (B87167) or sulfone.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methods in modern medicinal chemistry. These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. By quantifying how changes in molecular features affect a compound's efficacy or behavior, QSAR and QSPR models can predict the activity of novel molecules, thereby guiding the design and optimization of new therapeutic agents and materials.

A comprehensive search of scientific literature and chemical databases was conducted to identify specific QSAR and QSPR modeling studies performed on this compound. The objective was to collate detailed research findings, including descriptive models and data tables that elucidate the relationship between the molecular structure of this specific compound and its biological activities or physicochemical properties.

Despite a thorough investigation, no dedicated QSAR or QSPR studies focusing exclusively on this compound have been found in the available scientific literature. While research on analogous heterocyclic systems, such as pyrazolo-pyridazinone derivatives, has utilized QSAR to explore their potential as inhibitors of various enzymes, specific models and the corresponding data for this compound are not publicly available.

The development of a robust QSAR or QSPR model for this compound would typically involve the following steps:

Data Set Compilation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) or properties would be collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to generate a mathematical equation that correlates a selection of the calculated descriptors with the observed activity or property.

Model Validation: The predictive power and robustness of the developed model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

Without published studies of this nature for this compound, it is not possible to present specific data tables or detailed research findings on its QSAR and QSPR modeling. Future computational research endeavors are required to build such models, which would be invaluable for the rational design of novel derivatives of this scaffold with enhanced biological activities or desired physicochemical properties.

Biological Activity Profiling and Mechanistic Elucidation of 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione Derivatives

Target Identification and Validation

The therapeutic potential of 1,5-dihydropyrazolo[3,4-d]pyridazine-4-thione derivatives is underscored by their interaction with a variety of validated biological targets implicated in numerous diseases. Key targets that have been identified include protein kinases, phosphodiesterases, and G-protein coupled receptors. The validation of these targets is crucial for understanding the pharmacological profile of these compounds.

Prominent among the identified targets are several kinases that play a pivotal role in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Raf kinases, and Cyclin-Dependent Kinase 2 (CDK2). Additionally, enzymes like Glycogen (B147801) Synthase Kinase-3 (GSK-3), Cyclooxygenase-2 (COX-2), and Fibroblast Growth Factor Receptors (FGFR) have been validated as relevant targets. The modulation of phosphodiesterases (PDEs) and binding to adenosine (B11128) receptors, which are G-protein coupled receptors (GPCRs), further broadens the spectrum of their biological activity.

Enzyme Inhibition Studies

The primary mechanism through which this compound derivatives exert their effects is through the inhibition of various enzymes. The following sections detail their inhibitory activities against specific enzyme families.

Kinase Inhibition Mechanisms

EGFR, VEGFR, RAF, CDK2 Inhibition:

Derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant inhibitory activity against several protein kinases. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibition of EGFR tyrosine kinase with IC50 values in the nanomolar range. One such derivative exhibited an IC50 of 0.034 μM against EGFR. samipubco.comnih.gov Another study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives identified a compound with an IC50 value of 0.016 µM against wild-type EGFR (EGFRWT) and 0.236 µM against the mutant EGFRT790M. nih.gov

In the context of VEGFR, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their VEGFR-2 inhibitory activity. One compound, in particular, displayed potent activity against VEGFR-2 with an IC50 value of 0.063 µM, comparable to the known inhibitor sunitinib. researchgate.net

While direct evidence for RAF kinase inhibition by this compound is limited, related pyrazolo[3,4-b]pyridine derivatives have been patented as RAF kinase inhibitors. rsc.org Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been identified as B-Raf kinase inhibitors. drugbank.com

Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] samipubco.comnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds have been investigated as CDK2 inhibitors. Several compounds from these series exhibited potent inhibitory effects on CDK2/cyclin A2, with IC50 values as low as 0.057 µM and 0.061 µM in different studies. nih.govresearchgate.net

Compound ScaffoldTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineEGFR0.034 samipubco.comnih.gov
1H-Pyrazolo[3,4-d]pyrimidineEGFRWT0.016 nih.gov
1H-Pyrazolo[3,4-d]pyrimidineEGFRT790M0.236 nih.gov
Pyrazolo[3,4-d]pyrimidineVEGFR-20.063 researchgate.net
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057 nih.gov
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.061 researchgate.net

Phosphodiesterase (PDE) Modulation

Pyrazolo[3,4-d]pyridazinone analogs have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5). Several of these compounds demonstrated IC50 values in the range of 0.14 to 1.4 µM. rsc.org These findings suggest that the pyrazolopyridazine core is a viable scaffold for the development of PDE inhibitors.

Other Relevant Enzyme Targets

Research into related heterocyclic systems has revealed inhibitory activity against other significant enzymes. For instance, pyrazolo[3,4-b]pyridazines have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3). The introduction of a nitrogen atom at the 6-position of a series of pyrazolo[3,4-b]pyridines led to a significant increase in GSK-3 inhibition potency.

Additionally, various pyridazine (B1198779) derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors. Some of these compounds have shown potent and selective COX-2 inhibitory activity.

In the realm of Fibroblast Growth Factor Receptors (FGFRs), pyrazolo[3,4-d]pyridazinone derivatives have been designed as covalent inhibitors. One compound from this series, compound 10h, exhibited potent enzymatic activity against FGFR. mdpi.com

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, derivatives of the pyrazolopyridazine scaffold have been shown to interact with and modulate the function of cell surface receptors, particularly adenosine receptors.

G-Protein Coupled Receptor (GPCR) Interaction

Adenosine receptors, which are a class of G-protein coupled receptors, have been a key focus of investigation. A series of 7-amino-pyrazolo[3,4-d]pyridazine derivatives were designed and synthesized as adenosine receptor (AR) ligands. One compound, in particular, displayed high affinity as an antagonist for the human A1 and A3 adenosine receptors, with affinity values (Ki) of 21 nM and 55 nM, respectively. nih.gov This compound also showed a notable residence time at these receptors, suggesting a durable antagonist effect. nih.gov

Compound ScaffoldReceptorAffinity (Ki)Reference
7-Amino-pyrazolo[3,4-d]pyridazineHuman A1 Adenosine Receptor21 nM nih.gov
7-Amino-pyrazolo[3,4-d]pyridazineHuman A3 Adenosine Receptor55 nM nih.gov

Nuclear Receptor Ligand Activity

Based on a review of the available scientific literature, there is currently no specific information detailing the activity of this compound derivatives as direct ligands for nuclear receptors.

Modulation of Cellular Pathways and Processes

Derivatives of the pyrazolo[3,4-d]pyridazine scaffold have been shown to modulate a variety of cellular pathways and processes, demonstrating significant potential in oncology and inflammatory diseases. The primary mechanisms of action investigated include the induction of cancer cell death, the interruption of pro-inflammatory signaling cascades, and the modulation of immune responses.

Certain pyrazolo[3,4-d]pyridazine derivatives exhibit potent anti-proliferative activity by inducing apoptosis and causing cell cycle arrest in cancer cell lines. nih.gov A notable mechanism is the induction of the intrinsic mitochondria-dependent apoptotic pathway. nih.gov

One study investigated a pyrazolo[3,4-d]pyridazine derivative, designated PPD-1, on the A549 lung cancer cell line. nih.gov The findings showed that PPD-1 treatment leads to a significant disruption of the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov Specifically, the expression of the pro-apoptotic Bax gene was upregulated by 7.28-fold, while the expression of the anti-apoptotic Bcl-2 gene was inhibited, showing a reduction to 0.22-fold of its normal expression. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization, leading to programmed cell death.

Further mechanistic investigation revealed that PPD-1 treatment resulted in a 7.19-fold overexpression of the key executioner enzyme caspase-3 and a 5.08-fold increase in the expression of the tumor suppressor gene p53 compared to untreated cells. nih.gov Flow cytometry analysis also confirmed that the compound induces cell cycle arrest at the Sub G1 and G2/M phases, contributing to its anti-proliferative effects. nih.gov The percentage of apoptotic A549 cells increased from 0.57% in untreated cells to 10.06% following treatment with PPD-1. nih.gov

Target Gene/ProteinCell LineCompoundObserved EffectFold Change vs. ControlSource
Bax (pro-apoptotic)A549 (Lung Cancer)PPD-1Upregulation+7.28 nih.gov
Bcl-2 (anti-apoptotic)A549 (Lung Cancer)PPD-1Downregulation-0.22 nih.gov
Caspase-3A549 (Lung Cancer)PPD-1Upregulation+7.19 nih.gov
p53A549 (Lung Cancer)PPD-1Upregulation+5.08 nih.gov
Cell Cycle PhaseA549 (Lung Cancer)PPD-1Arrest at Sub G1 and G2/M nih.gov

Pyrazolo[3,4-d]pyridazine derivatives have demonstrated the ability to modulate key anti-inflammatory pathways. nih.govresearchgate.net In a study using a mouse model of digestive system inflammation induced by diclofenac, two novel pyrazolo[3,4-d]pyridazine derivatives, Co1 and Co2, were evaluated for their anti-inflammatory effects. nih.gov

The mechanism of action involves the regulation of inflammatory cytokines and enzymes. nih.govresearchgate.net Treatment with the derivatives, particularly Co1, led to the downregulation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) gene. nih.govresearchgate.net Conversely, the gene for Interleukin-22 (IL-22), a cytokine often involved in tissue protection and anti-inflammatory responses in the gut, was upregulated in the Co1 treatment group compared to the inflammation-induced group. nih.govresearchgate.net Furthermore, the activity of myeloperoxidase (MPO), an enzyme released by neutrophils and a marker of inflammation, was significantly decreased in the colon and small intestine of mice treated with Co1 and Co2. nih.govresearchgate.net Other research on related pyrazolo[3,4-d]pyridazine compounds has shown strong downregulation of lipopolysaccharide-inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in murine macrophages. researchgate.net

Inflammatory MarkerCompoundObserved EffectModel SystemSource
TNF-α Gene ExpressionCo1DownregulationDiclofenac-induced inflammation in mice nih.govresearchgate.net
IL-22 Gene ExpressionCo1UpregulationDiclofenac-induced inflammation in mice nih.govresearchgate.net
Myeloperoxidase (MPO) ActivityCo1 & Co2DecreasedDiclofenac-induced inflammation in mice nih.govresearchgate.net
iNOS ExpressionPyrazolo[3,4-d]pyridazine derivativesDownregulationLPS-stimulated murine macrophages researchgate.net
COX-2 ExpressionPyrazolo[3,4-d]pyridazine derivativesDownregulationLPS-stimulated murine macrophages researchgate.net

The immunomodulatory effects of pyrazolo[3,4-d]pyridazine derivatives have been observed through their impact on immunoglobulin levels in animal models. nih.gov In a study of diclofenac-induced digestive inflammation, changes in serum Immunoglobulin G (IgG) and Immunoglobulin M (IgM) were measured. nih.govresearchgate.net The results indicated that serum concentrations of IgG were increased while IgM levels were reduced in the diclofenac-treated groups, an effect that was also observed in the groups co-treated with the pyrazolo[3,4-d]pyridazine derivatives Co1 and Co2. nih.gov This suggests a complex interaction with the humoral immune response during the inflammatory process.

In vitro and In vivo Animal Model Efficacy Studies (Mechanistic Focus)

The therapeutic potential and mechanisms of action of pyrazolo[3,4-d]pyridazine derivatives have been substantiated in relevant in vivo animal models, providing crucial proof-of-concept for their efficacy.

A key proof-of-concept study utilized a murine model of digestive system inflammation to demonstrate the in vivo efficacy and target engagement of pyrazolo[3,4-d]pyridazine derivatives. nih.gov In this model, inflammation of the colon, stomach, and small intestine was induced in Swiss-albino mice using high doses of diclofenac. nih.govresearchgate.net

The administration of the derivatives Co1 and Co2 demonstrated clear target engagement by producing measurable changes in key biomarkers of inflammation. nih.gov The compounds effectively modulated the gene expression of TNF-α and IL-22 and reduced the enzymatic activity of myeloperoxidase in inflamed tissues. nih.govresearchgate.net This biochemical evidence of target engagement was directly correlated with therapeutic outcomes. Histopathological analysis of the digestive tissues revealed that treatment, particularly with compound Co1, resulted in a significant reduction of inflammatory cell infiltration, a decrease in focal necrosis of the gastric mucosa, and a general improvement in the histological structures of the colon, stomach, and small intestine compared to the untreated inflammation group. nih.govresearchgate.net This model confirms that the derivatives are biologically active in vivo and that their mechanistic actions on inflammatory pathways translate to a tangible, tissue-level therapeutic effect.

Research on Pharmacodynamic Biomarkers of this compound Derivatives in Animal Studies Remains Limited

Comprehensive searches of publicly available scientific literature and data repositories have revealed a significant gap in the understanding of the in vivo pharmacodynamic effects of this compound and its derivatives. While research has been conducted on structurally related compounds, such as pyrazolo[3,4-d]pyridazine derivatives with anti-inflammatory properties, specific data on the pharmacodynamic biomarker analysis of the thione-containing subclass in animal models is not currently available.

One relevant study on generalized pyrazolo[3,4-d]pyridazine derivatives investigated their anti-inflammatory activity in a mouse model of digestive system inflammation. This research explored several pharmacodynamic biomarkers to assess the compounds' effects. The biomarkers analyzed included:

Enzyme Activity: Myeloperoxidase (MPO) activity was measured in colon and small intestinal tissues as an indicator of neutrophil infiltration, a key process in inflammation.

Serum Cytokine and Immunoglobulin Levels: The study quantified the serum concentrations of pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), Interleukin-22 (IL-22), and immunoglobulins IgG and IgM to evaluate the systemic immune response.

Gene Expression: The expression levels of genes encoding for TNF-α, IL-22, and Tumor Necrosis Factor Ligand Superfamily Member 11 (TNFSF11) were analyzed in the colon, intestine, and spleen to understand the molecular mechanisms of the compounds' anti-inflammatory action.

The study identified two promising but unspecified pyrazolo[3,4-d]pyridazine derivatives, designated as Co1 and Co2, which demonstrated significant modulatory effects on these biomarkers. For instance, the more potent compound, Co1, was found to downregulate the gene expression of TNF-α while upregulating the expression of IL-22, suggesting a complex immunomodulatory mechanism.

However, the precise chemical structures of Co1 and Co2 were not disclosed in the publication. Therefore, it cannot be confirmed whether these compounds are derivatives of this compound. The "thione" functional group, characterized by a carbon-sulfur double bond, is a critical structural feature that defines the specific chemical class of interest for this article.

Without the explicit identification of the tested compounds as derivatives of this compound, the detailed research findings and data tables from the aforementioned study cannot be definitively attributed to this specific class of molecules.

Application of 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione As a Privileged Scaffold in Medicinal Chemistry

Lead Compound Identification and Optimization

The identification of lead compounds is a critical first step in the drug discovery process. The pyrazolo[3,4-d]pyridazine core has served as a foundational scaffold for the discovery of novel inhibitors for various enzymes and receptors. For instance, derivatives of the pyrazolo[3,4-d]pyridazinone scaffold have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.

Optimization of these initial hits often involves synthetic modifications at various positions of the heterocyclic ring system to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of pyrazolo[3,4-d]pyridazinone-based BTK inhibitors, modifications to the N-substituent on the pyridazinone ring and the Michael acceptor moieties on the pyrazolo[3,4-d]pyridazinone core were explored. This led to the discovery of compounds with significantly increased enzymatic activity.

Similarly, rational drug design has been applied to the pyrazolo[3,4-d]pyridazine-7-one scaffold to develop inhibitors of the Zika virus (ZIKV). nih.gov Starting from antimicrobial lead compounds, researchers synthesized a series of derivatives with modifications at the N2 and N6 positions, leading to compounds with potent anti-ZIKV activity. nih.gov

While specific examples focusing solely on the 1,5-dihydropyrazolo[3,4-d]pyridazine-4-thione scaffold are less prevalent in the literature, the principles of lead identification and optimization applied to its oxygen-containing analogue (the -4-one) and other isomers provide a clear roadmap for the development of thione-containing derivatives. The replacement of the oxygen atom with sulfur can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities, potentially leading to new lead compounds with unique biological activities.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the broader class of pyrazolo[3,4-d]pyridazines and related pyrazolopyrimidines, extensive SAR studies have been conducted to elucidate the key structural features required for potent biological activity against various targets.

In the context of pyrazolo[3,4-d]pyridazinone-based BTK inhibitors, SAR exploration revealed that replacing the pyrazolo[3,4-d]pyrimidine core of ibrutinib (B1684441) with a pyrazolo[3,4-d]pyridazinone scaffold led to a significant increase in enzymatic activity. Further studies on substitutions around this core identified optimal groups for enhancing potency.

For pyrazolo[3,4-d]pyrimidine derivatives targeting epidermal growth factor receptor tyrosine kinase (EGFR-TK), SAR studies have highlighted the importance of specific substitutions. nih.gov For instance, the presence of a substituted imidazole (B134444) ring occupying a hydrophobic pocket was found to remarkably increase anticancer activity. nih.gov This is consistent with the known pharmacophoric requirements for EGFR TK inhibitors. nih.gov

The following table summarizes SAR findings for various pyrazolo[3,4-d]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives, which can inform the design of novel this compound based compounds.

ScaffoldTargetKey SAR FindingsReference
Pyrazolo[3,4-d]pyridazinoneBTKReplacement of the pyrazolo[3,4-d]pyrimidine core of ibrutinib with pyrazolo[3,4-d]pyridazinone significantly increased activity.
Pyrazolo[3,4-d]pyridazine-7-oneZIKVModifications at the N2 and N6 positions with different phenyl or benzyl (B1604629) substituents were crucial for potent anti-ZIKV activity. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidineEGFR-TKA substituted imidazole ring occupying a hydrophobic pocket significantly enhances anticancer activity. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidinec-Met/STAT3The presence of an N-benzyl-2-(piperazin-1-yl)acetamide moiety was important for anticancer activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties by replacing a central core structure or specific functional groups with topologically or electronically similar ones. nih.govplos.org

The pyrazolo[3,4-d]pyridazine scaffold itself can be considered a result of scaffold hopping from the well-known pyrazolo[3,4-d]pyrimidine core, which is a key component of many kinase inhibitors. This particular hop involves the replacement of a nitrogen atom in the pyrimidine (B1678525) ring with a carbon atom, altering the electronic distribution and hydrogen bonding pattern of the molecule.

An example of scaffold hopping leading to a pyrazolo[3,4-d]pyrimidine derivative involved the design of dual c-Met/STAT3 inhibitors. nih.gov This work was based on optimizing a previously identified lead compound through scaffold hopping and linker modifications. nih.gov Similarly, the design of novel tropomyosin receptor kinase (TRK) inhibitors utilized a scaffold hopping strategy to replace a known core with a pyrazolo[3,4-b]pyridine scaffold.

Rational Drug Design Principles Applied to the Pyrazolo[3,4-d]pyridazine Core

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design molecules with high affinity and selectivity. This approach has been successfully applied to the pyrazolo[3,4-d]pyridazine core and its analogs to develop potent inhibitors for a variety of targets.

For the development of fibroblast growth factor receptor (FGFR) inhibitors, a rational drug design approach was employed, starting with virtual screening to identify a novel hit with a pyrazolo[3,4-d]pyridazinone scaffold. nih.gov This was followed by hit-to-lead optimization that integrated molecular docking, site-of-metabolism predictions, and experimental evaluations, ultimately leading to a potent and selective covalent FGFR inhibitor. nih.gov

In the design of ZIKV inhibitors based on the pyrazolo[3,4-d]pyridazine-7-one core, chemical modifications were rationally introduced to enhance antiviral activity. nih.gov The design strategy focused on modifying substituents at specific positions on the heterocyclic core to optimize interactions with the viral target. nih.gov

Molecular modeling studies have also been instrumental in understanding the binding modes of pyrazolo[3,4-d]pyrimidine derivatives as dual c-Met/STAT3 inhibitors, confirming the importance of the scaffold and specific side chains for anticancer activity. nih.gov These computational approaches provide valuable insights that guide the synthesis of more potent and selective compounds. The principles of rational design, including structure-based design and computational modeling, are directly applicable to the this compound scaffold for the discovery of novel therapeutic agents.

Development of Molecular Probes and Chemical Biology Tools

While specific examples of molecular probes derived from this compound are not extensively documented, the broader pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the development of chemical biology tools. These tools are invaluable for studying biological processes and validating drug targets.

For instance, potent and selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can be modified to create molecular probes. This can involve the incorporation of a fluorescent tag, a photoaffinity label, or a biotin (B1667282) moiety to enable visualization, target identification, or pull-down experiments, respectively.

The development of a potent TBK1 inhibitor with a 1H-pyrazolo[3,4-b]pyridine core provides a lead compound that could be further developed into a chemical probe to study the role of TBK1 in immune responses and cancer. nih.gov Similarly, the discovery of potent and selective FGFR inhibitors with a pyrazolo[3,4-d]pyridazinone core offers a starting point for the design of probes to investigate FGFR signaling pathways in cancer. nih.gov

The versatility of the pyrazolo[3,4-d]pyridazine core, including the 4-thione derivative, makes it a promising scaffold for the future development of sophisticated molecular probes and chemical biology tools to dissect complex biological systems.

Advanced Spectroscopic Characterization for Structural and Tautomeric Analysis of 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione. Employing soft ionization techniques like Electrospray Ionization (ESI), HRMS provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unequivocal confirmation of the compound's molecular formula, C₅H₄N₄S. By comparing the experimentally measured exact mass with the theoretically calculated mass, it is possible to eliminate other potential elemental compositions. For the [M+H]⁺ ion, the calculated exact mass would be compared to the high-resolution measurement, with a mass error typically below 5 ppm, confirming the elemental composition. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the parent ion. This analysis offers valuable insights into the molecule's structural integrity. The fragmentation is predictable and can help confirm the connectivity of the pyrazolo-pyridazine fused ring system. Common fragmentation pathways would likely involve the loss of small, stable molecules such as HCN, N₂, or SH, providing evidence for the specific arrangement of atoms within the heterocyclic core.

Table 1: HRMS Data for Molecular Formula Confirmation

Ion Calculated Exact Mass Observed m/z (Hypothetical) Mass Error (ppm)
[C₅H₄N₄S + H]⁺ 153.0257 153.0255 -1.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and conformational assignment of this compound in solution. nih.gov The analysis of ¹H and ¹³C NMR spectra allows for the identification of all unique proton and carbon environments within the molecule.

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazole (B372694) ring (C3-H), the two protons on the pyridazine (B1198779) ring, and the two N-H protons. The chemical shifts and coupling patterns of these protons provide initial information about their electronic environment and spatial relationships.

The ¹³C NMR spectrum, often recorded with proton decoupling, would reveal signals for all five carbon atoms in the molecule. The carbon atom of the thione group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-190 ppm, which is characteristic of thiocarbonyl carbons. dergipark.org.tr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C3 ~8.0-8.5 (s, 1H) ~135-145
C4 - ~175-185 (C=S)
C4a - ~140-150
C7 ~8.5-9.0 (s, 1H) ~145-155
C7a - ~120-130
N1-H ~13.0-14.0 (br s, 1H) -

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive assignment of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. While the predicted structure has few coupled protons, COSY would confirm the absence of coupling for the singlet protons and help identify any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for unambiguously assigning the carbon signals for C3 and C7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for this class of molecule, as it reveals correlations between protons and carbons over two or three bonds. nih.gov For example, correlations from the C3-H proton to carbons C4a and C7a would confirm the fusion of the pyrazole and pyridazine rings. Similarly, correlations from the N-H protons to nearby carbons would solidify the assignment of the tautomeric form.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which can provide information about the molecule's conformation and the relative orientation of substituents, although its utility may be limited in this relatively rigid planar structure.

Solid-State NMR for Polymorph Characterization

Solid-State NMR (ssNMR) provides crucial information about the structure, conformation, and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms, or polymorphs, which may exhibit distinct chemical shifts due to differences in their crystal lattice packing.

The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is commonly used. The spectrum can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal, which would appear as split peaks for otherwise chemically equivalent carbons. researchgate.net Importantly, ssNMR can provide direct evidence of the dominant tautomer in the solid state, which may differ from that in solution. The presence of a signal in the characteristic C=S region would confirm the thione tautomer. researchgate.net Analysis of spinning sidebands can also be used to determine the principal components of the chemical shift tensor, offering deeper insight into the local electronic environment. researchgate.net

Dynamic NMR for Tautomeric Exchange Kinetics

This compound can exist in a tautomeric equilibrium with its thiol form, 1H-Pyrazolo[3,4-d]pyridazine-4-thiol. Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) experiments, is a powerful method to study the kinetics of this exchange process. researchgate.net

At low temperatures, the exchange between tautomers may be slow on the NMR timescale, allowing for the observation of separate signals for both the thione and thiol forms, if both are present in significant quantities. As the temperature is increased, the rate of tautomeric exchange increases. This leads to the broadening of the signals corresponding to the exchanging sites (e.g., N-H, S-H, and adjacent carbons). At a specific temperature, known as the coalescence temperature, the two distinct signals merge into a single broad peak. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate constants for the exchange and determine the activation energy (ΔG‡) for the tautomerization process. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups. The presence of the thione tautomer is strongly indicated by a characteristic C=S stretching vibration. nih.gov

N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ in the IR spectrum would be characteristic of N-H stretching vibrations, indicative of the dihydropyridazine and pyrazole groups.

C=S Stretching: The thione group (C=S) typically exhibits a stretching band in the region of 1100-1250 cm⁻¹. The exact position and intensity of this band can be sensitive to hydrogen bonding and the electronic nature of the fused ring system.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the pyrazole and pyridazine rings are expected to appear in the 1500-1650 cm⁻¹ region. nih.gov

S-H and C-S Stretching: The presence of the thiol tautomer would be indicated by the appearance of a weak S-H stretching band around 2500-2600 cm⁻¹ and a C-S stretching band around 600-800 cm⁻¹.

Raman spectroscopy is often particularly useful for observing the symmetric and less polar vibrations, such as the C=S stretch, which may be weak in the IR spectrum. nih.gov

Table 3: Key IR/Raman Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Indicated
N-H stretch 3100-3400 Thione
S-H stretch 2500-2600 Thiol
C=N / C=C stretch 1500-1650 Both
C=S stretch 1100-1250 Thione

Emerging Research Frontiers and Future Prospects for 1,5 Dihydropyrazolo 3,4 D Pyridazine 4 Thione

Novel Synthetic Methodologies and Process Intensification

One promising area is the application of process intensification techniques, such as microwave-assisted and ultrasound-assisted synthesis. These methods can dramatically reduce reaction times, improve yields, and promote greener chemistry by minimizing solvent use and energy consumption. nih.gov For instance, microwave-assisted 1,3-dipolar cycloaddition reactions have been successfully used to create pyrazole (B372694) rings, a key step in forming the pyrazolo[3,4-d]pyridazine scaffold. researchgate.net The sulfurization of pyrazolo[3,4-d]pyridazinone precursors to yield the target thione is a key transformation that could be optimized using these modern techniques. researchgate.net

Furthermore, the development of one-pot, multi-component reactions (MCRs) represents a significant frontier. MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient. researchgate.net Designing an MCR for the 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione core would be a major breakthrough, enabling the rapid generation of large libraries of analogues for biological screening.

Table 1: Modern Synthetic Techniques Applicable to Pyrazolo[3,4-d]pyridazine Synthesis

TechniqueAdvantagesPotential Application for Target CompoundReference
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields, improved purity.Cyclization and sulfurization steps. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer, cavitation effects.Formation of the core heterocyclic system. nih.gov
Multi-Component Reactions (MCRs) High atom economy, operational simplicity, rapid library generation.De novo synthesis of the scaffold from simple precursors. researchgate.net
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Process intensification for large-scale synthesis.N/A

Exploration of New Biological Targets and Mechanisms of Action

The pyrazolo[3,4-d]pyridazine scaffold and its bioisostere, the pyrazolo[3,4-d]pyrimidine core, are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of biological targets, particularly protein kinases. nih.govresearchgate.net This is largely attributed to their structural resemblance to adenine, enabling them to fit into the ATP-binding sites of kinases. nih.gov

Derivatives of the parent scaffolds have been identified as inhibitors of numerous kinases implicated in cancer and other diseases, including:

Fibroblast Growth Factor Receptors (FGFRs) acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov

Tropomyosin Receptor Kinases (TRKs) nih.gov

Discoidin Domain Receptor 1 (DDR1) nih.gov

Cyclin-Dependent Kinase 2 (CDK2) nih.gov

Src Kinase mdpi.com

The introduction of a thione group at the 4-position of the 1,5-Dihydropyrazolo[3,4-d]pyridazine core alters its electronic properties and hydrogen bonding capacity compared to its oxygen-containing counterpart (the pyridazinone). This modification opens the door to exploring new biological targets or achieving different selectivity profiles against known ones. The sulfur atom can act as a potent hydrogen bond acceptor and may engage in unique interactions with target proteins. There is a significant opportunity to screen this compound and its derivatives against broad panels of kinases and other enzyme families to uncover novel mechanisms of action. Additionally, antiviral activities, such as against the Zika virus, have been reported for pyrazolo[3,4-d]pyridazin-7-one derivatives, suggesting that the thione analogues could also be explored for anti-infective properties. acs.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and these tools are particularly well-suited for the exploration of scaffolds like this compound. mednexus.orgmdpi.com Computational approaches can significantly accelerate the identification of promising drug candidates while reducing costs and late-stage failures. crimsonpublishers.com

Several AI/ML-driven strategies are being applied to related pyrazolo-fused heterocycles:

Virtual Screening: Pharmacophore modeling and molecular docking are used to screen large virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.govresearchgate.net This approach was successfully used to identify a novel FGFR inhibitor with a pyrazolo[3,4-d]pyridazinone core. acs.org

Deep Learning and Generative Models: Deep learning models can analyze vast datasets to predict biological activity and design novel molecules from scratch with desired properties. nih.govmdpi.com A deep generative model was recently used to design novel pyrazolo[3,4-d]pyridazinone derivatives as selective DDR1 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are built to correlate the chemical structures of a series of compounds with their biological activities, providing insights for designing more potent molecules. nih.gov

For this compound, these computational tools can be used to generate and screen virtual libraries of derivatives, predict their binding modes and affinities for various targets, and forecast their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby guiding synthetic efforts toward the most promising candidates. mdpi.com

Table 2: Application of AI/ML in the Discovery of Pyrazolo-Fused Heterocycles

AI/ML TechniqueApplicationExample ScaffoldReference
Virtual Screening / Docking Hit identification against specific targets.Pyrazolo[3,4-d]pyridazinone acs.org
Pharmacophore Mapping Identifying essential features for biological activity.Pyrazolo[3,4-b]pyridine nih.gov
Deep Learning Generative Models De novo design of novel, selective inhibitors.Pyrazolo[3,4-d]pyridazinone nih.gov
3D-QSAR Modeling Guiding lead optimization by correlating structure with activity.Pyrazolopyrimidine nih.govresearchgate.net

Development of Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of polypharmacology and the rational design of Multi-Target Directed Ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously. acs.org

The pyrazolo[3,4-d]pyridazine scaffold is an ideal starting point for developing MTDLs, particularly multi-kinase inhibitors. nih.gov Many pathological conditions, especially cancer, are driven by the dysregulation of multiple signaling pathways. A single drug that can inhibit key kinases in several of these pathways could offer superior efficacy and a lower likelihood of developing drug resistance.

Researchers have successfully developed pyrazolo[3,4-d]pyrimidine derivatives that potently inhibit both FLT3 and VEGFR2, two kinases crucial for the progression of acute myeloid leukemia. nih.gov Similarly, phenylpyrazolo[3,4-d]pyrimidine-based analogues have been developed as dual EGFR/VEGFR2 inhibitors. mdpi.com The this compound core could be similarly decorated with appropriate substituents to achieve a desired multi-target profile. The strategic design of such compounds would involve combining pharmacophoric features necessary for binding to each intended target within a single molecular framework.

Challenges and Opportunities in Medicinal Chemistry Development

While the future of this compound is promising, its development is not without challenges. A primary challenge in kinase inhibitor development, a likely application for this scaffold, is achieving selectivity. As the ATP-binding sites of kinases are highly conserved, designing inhibitors that target a specific kinase without affecting others is difficult and crucial for avoiding off-target toxicity.

Another challenge lies in overcoming drug resistance. Cancer cells can develop mutations in the target kinase that prevent the drug from binding, rendering it ineffective. The development of covalent inhibitors, which form a permanent bond with the target protein, is one strategy to address this, and pyrazolo[3,4-d]pyridazinone derivatives have been successfully developed as covalent inhibitors. researchgate.net

Despite these challenges, significant opportunities exist:

Scaffold Versatility: The pyrazolo[3,4-d]pyridazine core is synthetically tractable, with multiple positions available for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov

Exploring the Thione Functionality: The sulfur atom is not merely an isostere of oxygen. It offers unique chemical properties that can be exploited for novel binding interactions or as a synthetic handle for further derivatization.

Addressing Unmet Medical Needs: The broad biological potential of this scaffold means it could be applied to a wide range of diseases, from various cancers to inflammatory conditions and infectious diseases. nih.gov

Synergy with Computational Chemistry: The synergy between advanced synthesis and powerful in silico tools presents an unprecedented opportunity to rationally design and optimize derivatives of this compound, accelerating their path toward clinical development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione and its derivatives?

  • Methodology : Cyclization reactions using thiourea or hydrazine derivatives are common. For example, reacting hydrazino-triazines with bis(methylthio)methylene malononitrile yields pyrazolo-pyrimidine precursors, which can be further functionalized with thiourea to introduce thione groups . Solvent choice (e.g., anhydrous toluene) and reflux conditions are critical for optimizing yields .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via crystallization (e.g., toluene-hexane mixtures) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. FT-IR identifies thione (C=S) stretches (~1200–1050 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • Data Interpretation : Compare spectral data with computed DFT models to resolve ambiguities in tautomeric forms .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyridazine-thione derivatives in preclinical studies?

  • Methodology : Screen for kinase inhibition (e.g., CDK2) using enzymatic assays or evaluate anti-inflammatory activity via COX-2 selectivity profiling . Molecular docking (e.g., Discovery Studio) predicts binding affinities to targets like PTHLH or tyrosine kinases .
  • Experimental Design : Use reference standards (e.g., celecoxib for COX-2) and validate in vivo using formalin-induced edema models .

Advanced Research Questions

Q. How do substituent modifications at the pyridazine core influence biological activity and selectivity?

  • Case Study : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl) enhances anti-inflammatory activity by stabilizing interactions with COX-2’s hydrophobic pocket . Conversely, methylthio groups improve solubility but may reduce target affinity .
  • Data Analysis : Compare IC₅₀ values across derivatives (e.g., thiazolidinone vs. aryl-substituted analogs) to establish structure-activity relationships (SAR) .

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar derivatives?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch reagent variability.
  • Statistical Validation : Apply ANOVA to compare replicate datasets and identify outliers .
  • Computational Validation : Perform molecular dynamics simulations to assess conformational stability of ligand-target complexes .

Q. What strategies optimize crystallization of pyrazolo[3,4-d]pyridazine-thione derivatives for structural studies?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO/EtOH mixtures) to induce slow crystallization.
  • Temperature Gradients : Gradual cooling from reflux to RT promotes single-crystal growth .
  • Intermolecular Interaction Analysis : X-ray crystallography reveals CH···O/N/S hydrogen bonds and π-π interactions that stabilize crystal packing .

Q. How can researchers mitigate synthetic challenges in introducing sulfur-containing substituents?

  • Troubleshooting :

  • Thione Stability : Avoid prolonged exposure to acidic conditions, which may hydrolyze C=S to C=O.
  • Byproduct Control : Use scavengers (e.g., molecular sieves) to absorb excess thiourea during cyclization .
  • Purification : Employ column chromatography with silica gel modified with thiol-adsorbing agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.